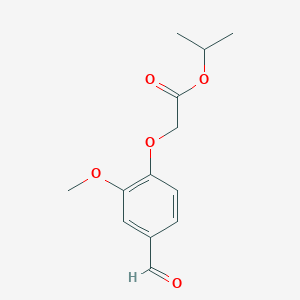

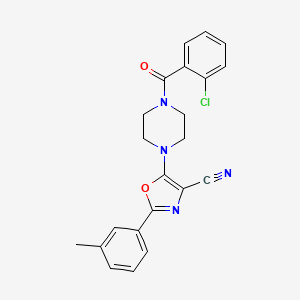

![molecular formula C16H16N4O2 B2503386 3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile CAS No. 338758-21-7](/img/structure/B2503386.png)

3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acrylonitrile compounds typically involves base-catalyzed reactions or Michael addition reactions. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile was achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base . Similarly, Michael addition reactions have been used to synthesize related compounds, such as the unusual Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates . These methods could potentially be adapted for the synthesis of 3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is often characterized by spectroscopic techniques such as FT-IR, UV-vis, and NMR. For example, the molecular conformation, vibrational and electronic transitions of a similar compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, were studied using these methods . Density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches were employed to calculate structural and spectroscopic data, which could also be applicable to the compound of interest.

Chemical Reactions Analysis

Acrylonitrile derivatives can participate in various chemical reactions. The Michael addition is a common reaction pathway for these compounds, as seen in the synthesis of pyrido[2,3-d]pyrimidines from 2-aryl-substituted acrylates . Additionally, acrylonitrile derivatives have been found to inhibit tubulin, suggesting that they can interact with biological macromolecules . These reactions and interactions could be relevant to the compound , given its structural similarity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can be inferred from related compounds. For instance, the linear polarizabilities and hyperpolarizabilities indicate that these compounds may serve as nonlinear optical materials . The crystal structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile shows inter and intramolecular hydrogen bonding, which could influence the compound's solubility and stability . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes at different temperatures have also been calculated for similar molecules .

Scientific Research Applications

Tubulin Inhibition and Anticancer Activity

The structure of 3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile relates closely to compounds that have been identified as potent tubulin inhibitors, showing significant antiproliferative effects against a range of human cancer cell lines. This includes research on derivatives with similar moieties, which have been compared to established chemotherapeutic agents such as etoposide, indicating potential as novel cancer therapies. For instance, specific derivatives have demonstrated potency in inhibiting tubulin, which is crucial in cell division, suggesting a mechanism for their antiproliferative effects (Carta et al., 2011).

Heterocyclic Chemistry and Drug Synthesis

The compound is part of research efforts in synthesizing new heterocyclic compounds, which are central to developing pharmaceuticals. Its structure is useful for creating molecules with potential antimicrobial, antifungal, and anticancer activities. This includes the synthesis of N-substituted derivatives that can lead to new drugs with varied biological activities (Vardanyan et al., 2021).

Polymer Chemistry Applications

In polymer science, derivatives of this compound have been explored for initiating polymerization processes, such as the diradical polymerization of acrylonitrile. This has implications for creating new polymeric materials with specific properties for industrial applications. The kinetics and mechanisms of such reactions, including the effects of different substituents on the polymerization process, are of particular interest (Li et al., 1991).

Antimicrobial and Antifungal Agents

Compounds structurally related to 3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile have shown promise as antimicrobial and antifungal agents. Their synthesis and biological activity testing are part of ongoing research to develop new treatments for infectious diseases. This includes evaluating their efficacy against various bacteria and fungi, comparing their activity to existing antimicrobial agents, and studying their potential as safer, more effective treatments (Nagamani et al., 2018).

properties

IUPAC Name |

(2E)-2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-16(2,20-11-18-10-19-20)15(21)13(9-17)8-12-4-6-14(22-3)7-5-12/h4-8,10-11H,1-3H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVUZBPMWMFMIK-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C(=CC1=CC=C(C=C1)OC)C#N)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

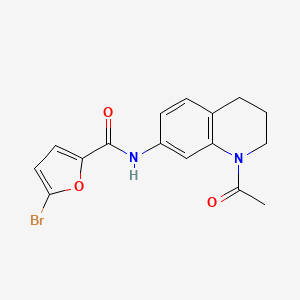

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

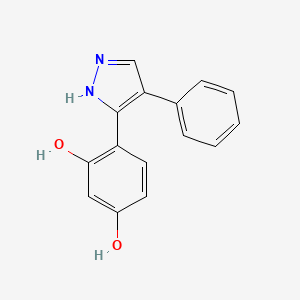

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)

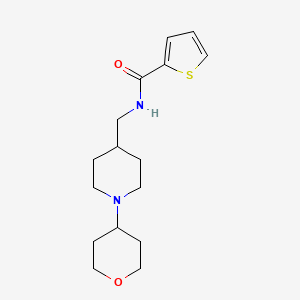

![ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2503312.png)

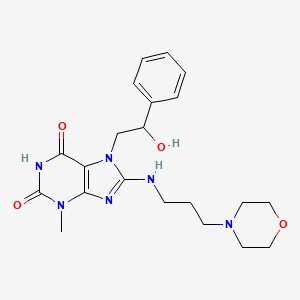

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

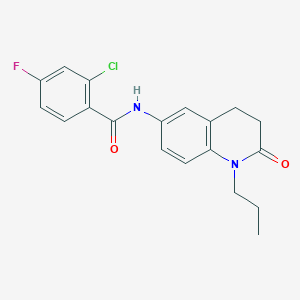

![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503315.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2503323.png)